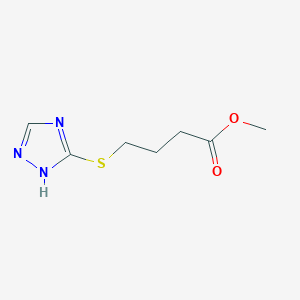
N-(5-fluoro-2-methylphenyl)-3H-benzimidazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-fluoro-2-methylphenyl)-3H-benzimidazole-5-carboxamide, also known as FLB-5, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. It is a benzimidazole derivative that has been synthesized through a number of methods and has been shown to exhibit interesting biochemical and physiological effects. In
Mecanismo De Acción
The mechanism of action of N-(5-fluoro-2-methylphenyl)-3H-benzimidazole-5-carboxamide is not fully understood. However, it has been suggested that N-(5-fluoro-2-methylphenyl)-3H-benzimidazole-5-carboxamide may exert its anticancer activity through the inhibition of tubulin polymerization, which is essential for cell division. N-(5-fluoro-2-methylphenyl)-3H-benzimidazole-5-carboxamide has also been shown to inhibit the replication of certain viruses, such as hepatitis B virus, through the inhibition of viral DNA polymerase.
Biochemical and Physiological Effects
N-(5-fluoro-2-methylphenyl)-3H-benzimidazole-5-carboxamide has been shown to exhibit interesting biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, N-(5-fluoro-2-methylphenyl)-3H-benzimidazole-5-carboxamide has been shown to inhibit the growth of certain bacteria, such as Staphylococcus aureus, and fungi, such as Candida albicans.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(5-fluoro-2-methylphenyl)-3H-benzimidazole-5-carboxamide has a number of advantages for lab experiments. It is relatively easy to synthesize and has been shown to exhibit interesting biochemical and physiological effects. However, N-(5-fluoro-2-methylphenyl)-3H-benzimidazole-5-carboxamide also has some limitations. It is not water-soluble, which can make it difficult to use in certain experiments. In addition, N-(5-fluoro-2-methylphenyl)-3H-benzimidazole-5-carboxamide has not been extensively studied in vivo, which limits its potential applications.
Direcciones Futuras
There are a number of future directions for the study of N-(5-fluoro-2-methylphenyl)-3H-benzimidazole-5-carboxamide. One potential direction is the investigation of N-(5-fluoro-2-methylphenyl)-3H-benzimidazole-5-carboxamide as a fluorescent probe for imaging applications. Another potential direction is the study of N-(5-fluoro-2-methylphenyl)-3H-benzimidazole-5-carboxamide in combination with other anticancer agents to determine its potential as a chemotherapy agent. Finally, the investigation of N-(5-fluoro-2-methylphenyl)-3H-benzimidazole-5-carboxamide in vivo may provide further insights into its potential applications.
Métodos De Síntesis
N-(5-fluoro-2-methylphenyl)-3H-benzimidazole-5-carboxamide has been synthesized through a number of methods, including the reaction of 5-fluoro-2-methyl-1-nitrobenzene with 1,2-diaminobenzene in the presence of a reducing agent, such as tin(II) chloride, and a solvent, such as ethanol. This method has been shown to yield N-(5-fluoro-2-methylphenyl)-3H-benzimidazole-5-carboxamide with a purity of over 95%.
Aplicaciones Científicas De Investigación
N-(5-fluoro-2-methylphenyl)-3H-benzimidazole-5-carboxamide has been the subject of scientific research due to its potential applications in various fields. It has been shown to exhibit anticancer, antiviral, and antibacterial activities. In addition, N-(5-fluoro-2-methylphenyl)-3H-benzimidazole-5-carboxamide has been investigated for its potential as a fluorescent probe for imaging applications.
Propiedades
IUPAC Name |
N-(5-fluoro-2-methylphenyl)-3H-benzimidazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12FN3O/c1-9-2-4-11(16)7-13(9)19-15(20)10-3-5-12-14(6-10)18-8-17-12/h2-8H,1H3,(H,17,18)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSIABMRAUZLXLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)NC(=O)C2=CC3=C(C=C2)N=CN3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-fluoro-2-methylphenyl)-3H-benzimidazole-5-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[[(E)-3-(3-chloro-4-fluorophenyl)prop-2-enoyl]amino]butanoic acid](/img/structure/B7541469.png)

![3-[4-(2-Fluorophenyl)sulfonylpiperazin-1-yl]propanoic acid](/img/structure/B7541495.png)





![3-[4-[(5-Chlorothiophen-2-yl)methyl]piperazin-1-yl]propanoic acid](/img/structure/B7541530.png)
![4-Fluoro-3-[[methyl(thiophen-2-ylmethyl)amino]methyl]benzonitrile](/img/structure/B7541533.png)

![N-[2-(dimethylamino)ethyl]-2,3-dimethyl-1H-indole-5-carboxamide](/img/structure/B7541562.png)
